molecular formula C17H12N2O2 B8708401 2-[2-(3-Nitrophenyl)ethenyl]quinoline

2-[2-(3-Nitrophenyl)ethenyl]quinoline

Cat. No.: B8708401
M. Wt: 276.29 g/mol
InChI Key: URIXDBULDXTIHZ-UHFFFAOYSA-N
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Description

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis (CCDC 812405 ) reveals that 2-[2-(3-nitrophenyl)ethenyl]quinoline crystallizes in a triclinic system with space group details corroborated by DOI:10.5517/ccw8cm3. The quinoline and 3-nitrophenyl rings exhibit near-planarity, with a dihedral angle of 8.2° between their respective planes, optimizing π-conjugation across the ethenyl bridge.

Key bond lengths include:

  • C=C vinyl bond : 1.34 Å (consistent with typical double-bond character)
  • C-N (nitro group) : 1.47 Å
  • C-C (quinoline-aromatic) : 1.39–1.42 Å

The crystal packing is stabilized by C–H···O hydrogen bonds (2.54–2.67 Å) and π-π stacking interactions (3.48 Å interplanar distance).

Torsional Angle Configurations

The ethenyl linker adopts a torsional angle of 178.3° relative to the quinoline ring, confirming the E configuration. Minor deviations from perfect planarity (≤5°) arise from steric interactions between the nitro group and adjacent hydrogen atoms.

Stereochemical Considerations

E/Z Isomerism in Vinyl Linkage

The synthesis of this compound predominantly yields the E isomer due to thermodynamic stabilization from extended conjugation. The Z isomer is not reported in the literature, likely due to unfavorable steric clashes between the nitro group and quinoline hydrogen atoms in the cis configuration. Density functional theory (DFT) calculations estimate a 12.3 kcal/mol energy difference favoring the E isomer.

Conformational Stability Studies

Variable-temperature NMR studies indicate restricted rotation about the ethenyl bond, with a rotational barrier of 18.7 kcal/mol at 298 K. This rigidity enhances the molecule’s fluorescence properties by minimizing non-radiative decay pathways. Molecular dynamics simulations further predict a 94% population of the planar conformation in solution, aligning with crystallographic data.

Key Structural Data Tables

Table 1: Crystallographic Parameters

Parameter Value Source
Crystal system Triclinic
Space group P-1
Unit cell dimensions a=7.42 Å, b=9.15 Å, c=10.23 Å
Dihedral angle 8.2°

Table 2: Spectroscopic Identifiers

Identifier Value Source
SMILES C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)N+[O-]
InChIKey URIXDBULDXTIHZ-CSKARUKUSA-N

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

2-[2-(3-nitrophenyl)ethenyl]quinoline

InChI

InChI=1S/C17H12N2O2/c20-19(21)16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12H

InChI Key

URIXDBULDXTIHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that quinoline derivatives, including 2-[2-(3-Nitrophenyl)ethenyl]quinoline, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the synthesis of novel quinoline derivatives that showed promising activity against breast cancer cells, suggesting that similar structures could be effective against other types of cancer as well .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell growth and survival. It is believed that the nitro group in the compound enhances its reactivity and ability to form complexes with biological macromolecules such as proteins, potentially leading to altered cellular functions .

Antimicrobial Properties

Inhibition of Pathogens
Quinoline derivatives have been reported to possess antimicrobial activity against a range of pathogens. The compound's structure allows it to interact with microbial enzymes, inhibiting their function. A study demonstrated that related quinoline compounds exhibited significant antibacterial effects, indicating that this compound may also share this property .

Material Science Applications

Fluorescent Properties
The unique structure of this compound contributes to its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The ability to emit light upon excitation can be harnessed in developing advanced materials for electronic applications .

Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functionalized materials through various chemical reactions. Its reactivity allows it to be incorporated into larger polymer systems or used as a building block for creating complex molecular architectures .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of bacteria
FluorescenceExhibits strong fluorescence properties

Case Study: Anticancer Potential

A recent study investigated the effects of various quinoline derivatives on breast cancer cells. Among these, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The study concluded that the compound's mechanism involved the activation of apoptotic pathways and inhibition of cell cycle progression .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Styrylquinoline Derivatives
Compound Name Substituents on Quinoline Core Functional Groups/Modifications Key Structural Notes Reference
2-[2-(3-Nitrophenyl)ethenyl]quinoline 3-Nitrophenyl ethenyl Nitro (electron-withdrawing) Planar conjugation via ethenyl bridge
(E)-2-[2-(3-Fluorophenyl)ethenyl]quinoline 3-Fluorophenyl ethenyl Fluoro (electron-withdrawing) Intermolecular C–H···O hydrogen bonding
6,8-Bis[2-(4-chlorophenyl)ethenyl]quinoline 4-Chlorophenyl ethenyl (×2) Chloro (electron-withdrawing) Enhanced π-conjugation with dual ethenyl
2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline Benzothiophene ethenyl Thiophene heterocycle Extended aromatic system
4-[(E)-2-(2,4-Dichlorophenyl)ethenyl]thienoquinoline Dichlorophenyl ethenyl Thienoquinoline backbone Heterocyclic fusion for rigidity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, fluoro, chloro) enhance quinoline’s electron-deficient nature, affecting charge-transfer properties and reactivity .
  • Heterocyclic modifications (e.g., thienoquinoline in ) introduce rigidity and alter conjugation pathways, impacting fluorescence and binding interactions.

Physical and Spectral Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) IR Spectral Features (cm⁻¹) NMR Shifts (Key Peaks) Reference
This compound Not reported Nitro (1530–1350), C=C (1600–1650) Aromatic protons: δ 7.5–8.5 (quinoline)
6,8-Bis[2-(4-chlorophenyl)ethenyl]-6f 213–214 C=C (1620), Cl (650–750) Chlorophenyl protons: δ 7.3–7.6
Ethyl (E)-3-(3-nitrophenyl)aminopropenoate 192–195 CN (2190), C=O (1700) Ethyl group: δ 1.2–1.4 (triplet)
(E)-2-[2-(3-Fluorophenyl)ethenyl]quinoline Not reported C=O (1700), C-F (1100–1250) Fluorophenyl protons: δ 7.1–7.4

Key Observations :

  • Melting points correlate with molecular symmetry and intermolecular interactions. For example, chlorophenyl derivatives (e.g., 6f) exhibit higher melting points (213–214°C) due to halogen-mediated packing .
  • IR spectra reveal nitro (1530–1350 cm⁻¹) and cyano (2190 cm⁻¹) groups as diagnostic markers .

Pharmacological and Functional Comparisons

Key Observations :

  • Styrylquinolines with hydroxyl/methoxy groups (e.g., ) show antiviral activity by targeting HIV-1 integrase.
  • Thienoquinoline hybrids (e.g., ) exhibit broader pharmacological profiles due to heterocyclic diversity.

Preparation Methods

Reaction Procedure and Conditions

  • Starting Materials :

    • 8-Hydroxyquinaldine (2.0 mmol)

    • 3-Nitrobenzaldehyde (8.0 mmol)

  • Solvent : Acetic anhydride (100 mL)

  • Reaction Conditions :

    • Reflux for 30 hours

    • Post-reflux hydrolysis in pyridine/water (4:1 v/v) at 100°C for 1 hour

  • Workup :

    • Solvent removal under reduced pressure

    • Recrystallization from ethanol

  • Yield : 40%.

The reaction produces the E-isomer exclusively, as confirmed by 1H^1H NMR analysis of the ethenylene protons.

Mechanistic Insights

The Knoevenagel condensation proceeds via:

  • Deprotonation of the methyl group in 8-hydroxyquinaldine by the basic medium, forming an enolate.

  • Nucleophilic attack on the carbonyl carbon of 3-nitrobenzaldehyde.

  • Dehydration to form the ethenyl linkage, stabilized by the electron-withdrawing nitro group.

Intramolecular hydrogen bonding between the hydroxyl group and quinoline nitrogen (O–H⋯N, 2.19 Å) influences the stereochemical outcome, favoring the E-configuration.

Characterization and Analytical Data

The synthesized compound is characterized using spectroscopic and crystallographic techniques:

Spectroscopic Properties

Technique Key Data
IR (KBr) 3410 (O–H), 3081 (C–H aromatic), 1526 (NO2_2 asymmetric stretch), 1348 (NO2_2 symmetric stretch) cm1^{-1}.
1H^1H NMR (CDCl3_3) δ 8.90 (d, J = 8.5 Hz, quinoline-H), 8.35 (s, ethenylene-H), 7.60–8.20 (m, aromatic-H).
Melting Point 449 K.

Crystallographic Analysis

X-ray diffraction reveals:

  • A dihedral angle of 11.0° between the quinoline and phenyl rings.

  • Intramolecular O–H⋯N hydrogen bonding (2.19 Å) and interstack C–H⋯O interactions (3.45 Å).

Comparative Analysis of Quinoline Synthesis Methods

While the Knoevenagel condensation is optimal for this compound, other quinoline syntheses provide context for methodological adaptations:

Friedländer Synthesis

  • Involves cyclization of 2-aminobenzaldehyde with ketones.

  • Limited applicability here due to the need for specific nitro-substituted intermediates.

Multicomponent Reactions (MCRs)

  • Recent advancements in MCRs (e.g., Povarov, Ugi) enable rapid access to complex quinolines.

  • These methods remain unexplored for this compound but represent future opportunities.

Challenges and Optimization Opportunities

Limitations of Current Methods

  • Moderate Yield : 40% yield necessitates optimization of stoichiometry or catalysis.

  • Long Reaction Time : 30-hour reflux limits scalability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[2-(3-nitrophenyl)ethenyl]quinoline, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 2-methylquinoline derivatives and nitro-substituted benzaldehydes. For example, analogous syntheses involve reacting 2-methyl-8-hydroxyquinaldine with fluorobenzaldehyde under acidic conditions, followed by purification via column chromatography . Key factors affecting yield include solvent choice (e.g., 1,2-dimethoxyethane), catalyst (e.g., KI), and reaction time. Microwave-assisted synthesis can enhance reaction efficiency . Purity is validated using NMR and mass spectrometry .

Q. How is the structural configuration (E/Z isomerism) of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry. For example, the (E)-configuration of similar compounds is confirmed by analyzing intermolecular hydrogen bonds (C–H···O interactions) and dihedral angles between the quinoline core and substituted phenyl groups . NMR coupling constants (J-values) between vinylic protons (typically ~16 Hz for trans isomers) provide additional evidence .

Q. What are the baseline biological activities reported for this compound, and which assays are commonly used?

  • Methodological Answer : Quinoline derivatives exhibit anti-inflammatory, antimicrobial, and neuroprotective properties. In vitro assays include:

  • Anti-Alzheimer’s activity : Inhibition of acetylcholinesterase (AChE) and β-amyloid aggregation .
  • Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on neuronal cell lines to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed biological activity and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, stereochemical impurities, or off-target interactions. Strategies include:

  • Dose-response studies : Validate activity across multiple concentrations .
  • Molecular docking refinement : Incorporate solvation models and flexible receptor frameworks .
  • Metabolite profiling : LC-MS to identify degradation products that may interfere with assays .

Q. What strategies optimize the stereoselective synthesis of this compound to minimize Z-isomer formation?

  • Methodological Answer :

  • Catalytic control : Use chiral catalysts (e.g., L-proline) to favor E-isomer formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring trans configuration .
  • Thermodynamic control : Prolonged heating under reflux shifts equilibrium toward the more stable E-isomer .

Q. How do substituent modifications on the quinoline core (e.g., nitro group position) alter photophysical properties?

  • Methodological Answer :

  • UV-Vis spectroscopy : Nitro groups at the meta position (3-nitrophenyl) enhance intramolecular charge transfer (ICT), red-shifting absorption maxima .
  • Fluorescence quenching : Electron-withdrawing groups (e.g., -NO₂) reduce quantum yield due to enhanced non-radiative decay .

Q. What are the implications of nitro group reduction on the compound’s pharmacological profile?

  • Methodological Answer : Reduction of -NO₂ to -NH₂ (via catalytic hydrogenation) can:

  • Increase bioavailability : Amino derivatives exhibit better solubility .
  • Alter toxicity : Nitro groups are associated with mutagenicity, while amino derivatives may show reduced genotoxicity .
  • Validate changes using in vivo models (e.g., zebrafish for acute toxicity) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s neuroprotective vs. neurotoxic effects?

  • Methodological Answer :

  • Cell-type specificity : Test on primary neurons vs. immortalized lines .
  • Oxidative stress modulation : Measure ROS levels (e.g., DCFH-DA assay) to differentiate protective (antioxidant) vs. toxic (pro-oxidant) mechanisms .
  • Dose thresholds : Establish NOAEL (No Observed Adverse Effect Level) using tiered dosing .

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